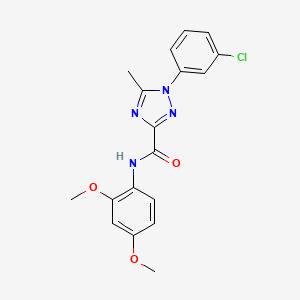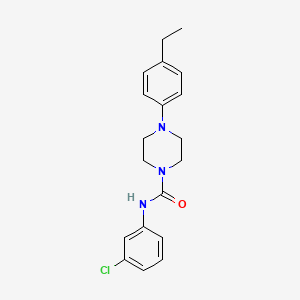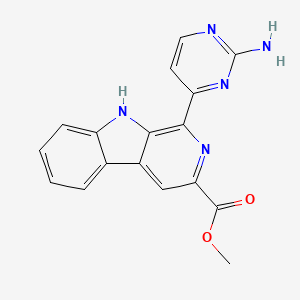![molecular formula C14H16N4O2 B13370858 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone CAS No. 29113-35-7](/img/structure/B13370858.png)
2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone typically involves the reaction of 4-methylpiperazine with a quinazolinone precursor. One common method involves the use of 2-aminobenzamide as the starting material, which undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the piperazine moiety .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl methyl ether hydrochloride
- 1-[5-chloro-2-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl]phenyl ethanol
- 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
Compared to similar compounds, 2-[(4-methyl-1-piperazinyl)carbonyl]-4(3H)-quinazolinone stands out due to its unique quinazolinone core structure, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
特性
CAS番号 |
29113-35-7 |
|---|---|
分子式 |
C14H16N4O2 |
分子量 |
272.30 g/mol |
IUPAC名 |
2-(4-methylpiperazine-1-carbonyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
InChIキー |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 3-({[2-(4-isopropylanilino)-2-oxoethyl]amino}carbonyl)-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B13370775.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13370777.png)
![1-(2,3-Dichlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B13370791.png)
![3-bromo-2,4,6-trimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13370799.png)

![5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13370806.png)

![2-anilino-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B13370825.png)
![Methyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13370828.png)

![2-{[2-(4-morpholinyl)ethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13370837.png)


![2-[(4-tert-butylbenzyl)sulfanyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B13370856.png)
